2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c15-9-3-5-10(6-4-9)20-8-12(19)16-14-18-17-13(21-14)11-2-1-7-22-11/h1-7H,8H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHRAQLFALUWLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Synthesis of 5-thiophen-2-yl-1,3,4-oxadiazole: This can be achieved by the cyclization of a suitable hydrazide with a thiocarbonyl compound under acidic or basic conditions.
Formation of 2-(4-chlorophenoxy)acetyl chloride: This involves the reaction of 4-chlorophenol with chloroacetyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves the reaction of 5-thiophen-2-yl-1,3,4-oxadiazole with 2-(4-chlorophenoxy)acetyl chloride in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has shown potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agricultural Chemistry: It can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: It can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis.
Anticancer Activity: It can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a thiophene ring and 4-chlorophenoxy group. Key comparisons with similar derivatives include:
Key Structural and Functional Differences
- Thiophene vs.
- Chlorophenoxy vs. Chlorophenyl: The 4-chlorophenoxy group (ether linkage) in the target compound may enhance solubility compared to direct phenyl substitution (e.g., 6f, 6o), balancing lipophilicity and bioavailability .
- Sulfanyl vs. Oxygen Linkages : Unlike sulfanyl-containing analogs (e.g., 4g in ), the target compound’s acetamide linkage may reduce metabolic instability while maintaining hydrogen-bonding capacity .
Physicochemical Properties
- Lipophilicity (LogP): The 4-chlorophenoxy group likely increases LogP compared to polar sulfonamide derivatives (e.g., 4b in ), enhancing blood-brain barrier penetration .
- Thermal Stability : Melting points for oxadiazole derivatives range widely (206–300°C), influenced by hydrogen bonding (e.g., sulfamoyl group in 4b raises mp >300°C) .
Biological Activity
2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that has attracted attention for its potential biological activities. This compound features a unique chemical structure that includes a chlorophenoxy group , a thiophene ring , and an oxadiazole moiety , contributing to its diverse chemical reactivity and biological properties.
The molecular formula of this compound is , with a molecular weight of approximately 351.8 g/mol . The IUPAC name is this compound, indicating its complex structure that supports various interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising therapeutic potentials, including:
- Antimicrobial Activity: Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, related oxadiazole derivatives have demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- Anticancer Properties: The compound's anticancer activity has been evaluated through docking studies and biological assays against multiple cancer cell lines. For example, related compounds in the oxadiazole class have shown effective binding to tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
The mechanism of action for this compound likely involves interaction with specific enzymes or receptors. It may inhibit key metabolic pathways by binding to target proteins, thus disrupting cellular processes crucial for pathogen survival or cancer cell proliferation.
Data Table: Biological Activity Summary
Case Studies
- Anticancer Evaluation: A study reported the synthesis and evaluation of various 4-chloro derivatives linked to oxadiazole structures. Among them, one derivative showed significant anticancer activity against several cancer cell lines with promising results in molecular docking studies .
- Antimicrobial Studies: Another investigation focused on the antibacterial properties of related compounds, revealing that some derivatives exhibited potent activity against both Gram-negative and Gram-positive bacteria with notable zones of inhibition .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazide intermediates under acidic or basic conditions .
- Step 2 : Coupling the chlorophenoxyacetamide moiety using nucleophilic acyl substitution, often with coupling agents like EDCI or DCC in solvents such as DMF or dichloromethane .
- Key Parameters : Temperature (60–80°C for cyclization), solvent polarity, and reaction time (12–24 hours) significantly impact yield.
- Yield Optimization : Refluxing in anhydrous THF improves oxadiazole ring formation, achieving yields up to 65–75% .
Q. How should researchers characterize this compound to confirm structural integrity?
Essential analytical methods include:
- NMR Spectroscopy : H and C NMR to verify aromatic protons (δ 6.8–7.5 ppm for thiophene and chlorophenoxy groups) and carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 388.05) and fragmentation patterns .
- FT-IR : Detect C=O stretching (~1680 cm) and N-H bending (~3300 cm) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial pharmacological profiling should include:
- Enzyme Inhibition Assays : Test against cyclooxygenase-2 (COX-2) or tyrosine kinases using fluorometric/colorimetric kits (e.g., IC determination) .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with dose ranges of 1–100 µM .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., consistent cell lines or enzyme sources) .
- Structural Analogs : Synthesize derivatives (e.g., replacing the thiophene with furan) to isolate activity-contributing groups .
- Example Contradiction : Discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility. Validate via disk diffusion assays under CLSI guidelines .
Q. What mechanistic studies are critical to understanding its pharmacological potential?
- Molecular Docking : Simulate binding to targets like EGFR (PDB ID: 1M17) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with oxadiazole nitrogen) .
- Kinetic Studies : Determine inhibition constants () via Lineweaver-Burk plots for enzyme targets .
- In Vivo Pharmacokinetics : Assess oral bioavailability in rodent models using HPLC-MS for plasma concentration profiling .
Q. How can reaction mechanisms for key synthetic steps be validated?
- Isotopic Labeling : Use O-labeled reagents to track oxygen incorporation during oxadiazole formation .
- Intermediate Trapping : Employ LC-MS to identify transient species (e.g., acylhydrazide intermediates) .
Q. What strategies improve stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
